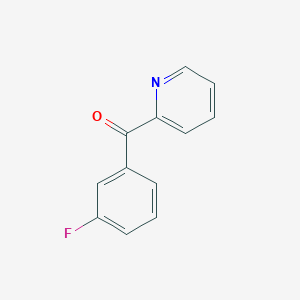

2-(3-Fluorobenzoyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Fluorobenzoyl)pyridine is a chemical compound with the molecular formula C₁₂H₈FNO. It belongs to the class of fluoropyridines, which are derivatives of pyridine containing fluorine substituents

Vorbereitungsmethoden

The synthesis of fluorinated pyridines, including 2-(3-Fluorobenzoyl)pyridine, involves several methods. One common approach is the fluorination of pyridine by complex AlF₃ and CuF₂ at high temperatures (450–500 °C), which forms a mixture of fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu₄N⁺F⁻ in DMF at 20 °C to form 2-fluoro-3-bromopyridine . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact.

Analyse Chemischer Reaktionen

2-(3-Fluorobenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction can occur with nucleophiles or electrophiles, depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

2-(3-Fluorobenzoyl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Fluorinated pyridines are of interest due to their potential use as imaging agents in radiotherapy.

Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique biological properties.

Industry: The compound is used in the development of new agricultural products with improved physical, biological, and environmental properties.

Wirkmechanismus

The mechanism of action of 2-(3-Fluorobenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the aromatic ring significantly influences its chemical reactivity and biological activity. Fluorinated compounds often exhibit reduced basicity and altered electronic properties, which can affect their interaction with biological targets .

Vergleich Mit ähnlichen Verbindungen

2-(3-Fluorobenzoyl)pyridine can be compared with other fluorinated pyridines such as 2-(2-Fluorobenzoyl)pyridine . While both compounds share similar structural features, the position of the fluorine atom can lead to differences in their chemical reactivity and biological activity. The unique properties of this compound make it a valuable compound for various applications in research and industry.

Biologische Aktivität

2-(3-Fluorobenzoyl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a 3-fluorobenzoyl group. The fluorine atom is known to influence the electronic properties of the molecule, which can enhance its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit notable anticancer properties. For instance, a study found that certain pyridine derivatives demonstrated cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The activity was assessed using cell viability assays, with specific compounds showing moderate to high cytotoxic effects while maintaining low toxicity towards non-cancerous cells .

Table 1: Cytotoxicity of Pyridine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Toxicity to Non-Cancerous Cells |

|---|---|---|---|

| This compound | Ovarian Cancer | 15 | Low |

| This compound | Breast Cancer | 20 | Moderate |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored as well. Studies show that related pyridine derivatives exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Table 2: Antimicrobial Efficacy of Pyridine Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of pyridine derivatives has also been documented. Compounds similar to this compound have shown the ability to inhibit key inflammatory mediators such as nitric oxide and prostaglandins, suggesting a role in conditions like arthritis .

Case Study: Inhibition of COX-2

A specific study evaluated the effects of various pyridine derivatives on COX-2 enzyme activity. The results indicated that certain substitutions on the pyridine ring enhanced the inhibitory effects on COX-2 compared to COX-1, which is critical for developing selective anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. SAR studies have identified that modifications in the benzoyl group and the position of fluorine can alter potency and selectivity towards different biological targets.

Key Findings from SAR Studies:

- Fluorine Substitution: Enhances lipophilicity and binding affinity to target proteins.

- Benzoyl Group Variations: Different substituents on the benzene ring can modulate anticancer and antimicrobial activities.

Eigenschaften

IUPAC Name |

(3-fluorophenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLDNQFSQDHACL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441042 |

Source

|

| Record name | 2-(3-FLUOROBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-78-7 |

Source

|

| Record name | 2-(3-FLUOROBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.